3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride
Description
3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride is a synthetic organic compound characterized by a benzaldehyde core substituted with a 4-(1-piperidinyl)butoxy group and a hydrochloride salt. This compound is primarily utilized in research settings, often as an intermediate in drug discovery or for structure-activity relationship (SAR) studies . Its molecular formula is C₁₆H₂₄ClNO₂, with a molecular weight of 297.82 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
3-(4-piperidin-1-ylbutoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c18-14-15-7-6-8-16(13-15)19-12-5-4-11-17-9-2-1-3-10-17;/h6-8,13-14H,1-5,9-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGKFDRKSWDFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=CC(=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride typically involves the reaction of 4-(1-piperidinyl)butanol with 3-formylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 3-[4-(1-Piperidinyl)butoxy]benzoic acid.
Reduction: 3-[4-(1-Piperidinyl)butoxy]benzyl alcohol.
Substitution: Various substituted derivatives of the piperidine ring.
Scientific Research Applications
3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C16H24ClNO2 and a molecular weight of 297.82 g/mol. It features a piperidinyl group attached to a butoxy chain, which is connected to a benzaldehyde moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Potential Applications
This compound has several potential applications. Its unique structure may be useful in pharmaceutical development. The compound can be used in synthesizing related compounds or modifying the existing structure for enhanced biological activity.
Scientific Research Applications
Interaction studies suggest that this compound interacts with biological targets. Initial investigations suggest its potential in targeted drug development, particularly in neuropharmacology.
Pharmaceutical Development
The compound's structure may lend itself to distinct biological activities, making it a candidate for targeted drug development in neuropharmacology. Further research is needed to confirm these interactions and their implications for therapeutic use.
Structural Analogs
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Dimethylaminobenzaldehyde | Dimethylamino group on benzaldehyde | Known for its use in colorimetric assays |
| 2-(4-Piperidinyl)ethanol | Piperidine attached to an ethanol moiety | Exhibits sedative properties |
| 3-Butoxybenzaldehyde | Butoxy group on benzaldehyde | Simpler structure, less biological activity |
Mechanism of Action
The mechanism of action of 3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with piperidine-containing derivatives and benzaldehyde/benzothiazole-based molecules. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Notes:
Pharmacological and Research Implications
- Piperidine Derivatives : Piperidine-containing compounds (e.g., Haloperidol in ) often target neurotransmitter receptors (e.g., dopamine, serotonin). The target compound’s unmodified piperidine ring may favor interactions with similar receptors, though its benzaldehyde group could shift selectivity .
- Solubility and Bioavailability : The hydrochloride salt form improves aqueous solubility, a critical factor for in vivo efficacy. This contrasts with neutral analogs like M11939 (), which may require formulation adjustments .
Recommendations for Future Research :
- Conduct receptor-binding assays to compare affinity with analogs like Haloperidol or M100907 .
- Evaluate pharmacokinetic properties (e.g., logP, half-life) relative to propoxy-chain derivatives .
- Explore synthetic modifications, such as halogenation or methyl-group addition, to optimize SAR outcomes.
Biological Activity
3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidinyl group connected to a butoxy chain and a benzaldehyde moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
- Molecular Formula : C16H24ClNO2
- Molecular Weight : 297.82 g/mol
- Structure : The compound features a piperidine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Interaction : The piperidine ring can bind to neurotransmitter receptors, potentially modulating their activity. This includes interactions with serotonin receptors, which are crucial in mood regulation and cognitive functions.
- Enzyme Modulation : The benzaldehyde moiety may form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. This mechanism is vital for compounds targeting cancer cell proliferation and survival pathways .
Anticancer Potential
Research indicates that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that related piperidine derivatives can selectively induce apoptosis in neoplastic cells while sparing normal cell lines. The cytotoxic effects are often quantified using the CC50 value, which indicates the concentration required to inhibit cell growth by 50%:
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| This compound | HSC-2 | Submicromolar |
| Similar Piperidine Derivative | HL-60 | Submicromolar |
| Control Compound | Normal Cell Line | >10 µM |
These findings suggest that the compound could be developed as an anticancer agent due to its selective toxicity toward malignant cells .
Neuropharmacological Effects
The piperidine structure also implies potential neuropharmacological applications. Studies have highlighted that similar compounds can influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways:
- Serotonin Receptors : The compound may act as an agonist or antagonist at various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A), which play significant roles in mood regulation and anxiety.
- Cognitive Enhancement : Preliminary data suggest that the compound could enhance cognitive functions by modulating neurotransmitter release and receptor sensitivity .
Case Studies
A detailed investigation into the biological activity of this compound was conducted in vitro using various cancer cell lines. The results demonstrated:
- Selectivity for Cancer Cells : The compound showed significantly lower toxicity against normal fibroblast cells compared to cancerous cells.
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in cancer cells, as evidenced by Annexin V staining.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-[4-(1-piperidinyl)butoxy]benzaldehyde hydrochloride?
- Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., temperature, solvent polarity), stoichiometric ratios of intermediates, and catalysts. For example, piperidine-containing intermediates often require controlled pH to prevent premature hydrolysis . Multi-step protocols, such as coupling benzaldehyde derivatives with piperidine-containing alkyl chains, may involve protecting groups (e.g., ethyl esters) to enhance yield and purity . Purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt form .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms structural integrity, particularly the benzaldehyde proton (δ ~10 ppm) and piperidine ring protons (δ 1.5–3.5 ppm) .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion for C₁₆H₂₄ClNO₂) .
- FTIR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, piperidine N-H bends) .
- Elemental Analysis : Verifies Cl⁻ content in the hydrochloride salt .
Q. How should researchers assess the compound’s stability under experimental conditions?
- Methodological Answer : Stability studies should evaluate:
- pH Sensitivity : Hydrolysis of the aldehyde or piperidine groups in acidic/basic buffers .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Light Sensitivity : UV-Vis spectroscopy to monitor degradation under light exposure .
- Long-Term Storage : Lyophilization for solid-state storage at –20°C in desiccated environments .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., radioligand binding, cell viability) .
- Off-Target Screening : Use kinase panels or GPCR arrays to identify non-specific interactions .
- Structural Analog Comparison : Test derivatives (e.g., fluorobenzyl or ethoxy variants) to isolate functional groups responsible for activity .
- In Silico Modeling : Docking studies with target receptors (e.g., σ-1 or opioid receptors) to rationalize binding discrepancies .
Q. What strategies are effective for studying the compound’s pharmacokinetics (PK) in preclinical models?
- Methodological Answer :
- ADME Profiling :
- Absorption : Caco-2 cell permeability assays .
- Metabolism : Liver microsome assays to identify cytochrome P450-mediated oxidation .
- In Vivo PK : Radiolabeled compound (³H or ¹⁴C) tracking in plasma and tissues via LC-MS/MS .
- BBB Penetration : Brain-to-plasma ratio studies in rodent models .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
- Methodological Answer :
- Core Modifications :
- Piperidine Substituents : Introduce methyl or fluoro groups to enhance lipophilicity or metabolic stability .
- Linker Optimization : Replace butoxy with shorter (ethoxy) or rigid (propargyl) spacers to alter conformational flexibility .
- Bioisosteric Replacement : Substitute the benzaldehyde with a ketone or nitrile group to modulate electrophilicity .
- Pharmacophore Mapping : QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Q. What are the best practices for ensuring safe handling in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
- Waste Disposal : Incinerate via hazardous waste protocols due to potential amine toxicity .
Key Notes
- Advanced questions emphasize mechanistic and translational research.
- Methodological answers integrate synthesis, characterization, and biological validation workflows.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
